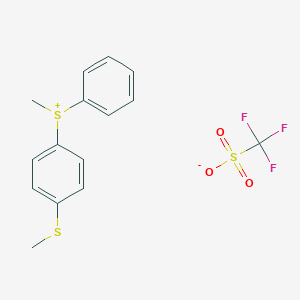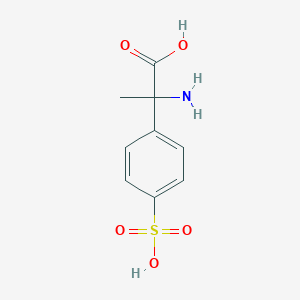
(S)-tert-butyl 2-oxo-1-phényléthylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group
Applications De Recherche Scientifique
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
Biochemical Pathways
N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .
Action Environment
The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Major Products Formed
Hydrolysis: (S)-2-amino-1-phenylethanol and carbon dioxide.
Reduction: (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-butyl 2-oxo-1-phenylethylcarbamate: The enantiomer of the compound, which may exhibit different biological activities and properties.
tert-butyl N-phenylcarbamate: A structurally similar compound lacking the chiral center.
Phenyl carbamate derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is unique due to its chiral nature and the presence of both a tert-butyl group and a phenyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)




